2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid

Lipophilicity Drug Design Physicochemical Properties

Differential building block: para-OCF3 delivers Hansch pi=+1.04 (vs CF3 +0.88) and Hammett sigma_p=+0.35 (vs OCH3 -0.27). This unique profile enhances CNS penetration without metabolic liability from labile C-H bonds (C-F BDE 485.3 vs 414.2 kJ/mol). Explore electron-deficient aryl space for kinase/TB targets. Documented precursor to anti-tubercular intermediate in US20120028973A1. Orthogonal 2-aryl/5-COOH vectors for divergent SAR. Ensure patent route fidelity—order now.

Molecular Formula C12H7F3N2O3
Molecular Weight 284.19 g/mol
Cat. No. B8154138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid
Molecular FormulaC12H7F3N2O3
Molecular Weight284.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)OC(F)(F)F
InChIInChI=1S/C12H7F3N2O3/c13-12(14,15)20-9-3-1-7(2-4-9)10-16-5-8(6-17-10)11(18)19/h1-6H,(H,18,19)
InChIKeyDFMZWGHHKCDVSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid – Core Identifier and Class Position for Procurement Decisions


2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid (CAS 1261883-82-2; molecular formula C₁₂H₇F₃N₂O₃; molecular weight 284.19) belongs to the 2-arylpyrimidine-5-carboxylic acid class . The molecule consists of a pyrimidine ring substituted at the 2-position with a 4-(trifluoromethoxy)phenyl group and at the 5-position with a carboxylic acid function. The para-trifluoromethoxy substituent imparts distinct lipophilic and electronic properties that differentiate this compound from its trifluoromethyl, methoxy, and halogenated analogs. As a building block, the 5-carboxylic acid handle and the 2-aryl substituent provide orthogonal vectors for further derivatization, making the compound a strategic intermediate in medicinal chemistry and agrochemical research.

Why 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid Cannot Be Replaced by Generic In-Class Analogs


Substitution of the 4-trifluoromethoxy group with a trifluoromethyl, methoxy, or halogen analogue is not chemically equivalent because the –OCF₃ group delivers a unique combination of lipophilicity (Hansch π = +1.04 versus +0.88 for –CF₃) and electron-withdrawing character (Hammett σₚ = +0.35 versus –0.27 for –OCH₃) that cannot be simultaneously replicated by any single alternative substituent [1]. Moreover, the para-OCF₃-phenyl arrangement at the pyrimidine 2‑position is a known pharmacophoric element in several anti‑tubercular and kinase‑inhibitor series, where replacement with a regioisomeric or differently substituted phenyl ring has been shown to abolish or significantly reduce target engagement [2]. These non‑interchangeable structure–property relationships are quantified in the evidence below.

Quantitative Differentiation Guide: 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid versus Closest Analogs


Lipophilicity Advantage: OCF₃ (Hansch π = 1.04) versus CF₃ (Hansch π = 0.88)

The trifluoromethoxy group imparts significantly higher lipophilicity than the widely used trifluoromethyl substituent. The difference in Hansch π values (Δπ = +0.16) means that the OCF₃-bearing compound is predicted to have a logP approximately 0.16 units higher than its CF₃ analog, all other structural features being equal [1]. This translates to roughly 44% higher octanol-water partition, which can be decisive for membrane permeability, CNS penetration, or hydrophobic target binding.

Lipophilicity Drug Design Physicochemical Properties

Electronic Differentiation: OCF₃ is Electron-Withdrawing (σₚ = +0.35) versus OCH₃ which is Electron-Donating (σₚ = –0.27)

The Hammett σₚ constant quantifies the electronic influence of a substituent on the aromatic ring. The –OCF₃ group is moderately electron-withdrawing (σₚ = +0.35), whereas the –OCH₃ analog is strongly electron-donating (σₚ = –0.27) [1]. This sign reversal means that the two compounds will have opposite effects on the electron density of the pyrimidine ring, potentially reversing trends in reactivity, pKa of the carboxylic acid, and binding affinity to electron-rich or electron-poor biological targets.

Electronic Effects Hammett Constants Structure-Activity Relationships

Metabolic Stability Advantage: OCF₃ Resists Oxidative Demethylation Inherent to OCH₃ Analogs

The trifluoromethoxy group is resistant to cytochrome P450-mediated O-dealkylation because the electron-withdrawing fluorine atoms drastically reduce electron density on the ether oxygen, making it a poor substrate for oxidative enzymes [1]. In contrast, the methoxy analog (4-OCH₃) undergoes rapid oxidative demethylation, generating a phenolic metabolite that can undergo further phase II conjugation, often leading to rapid clearance. The C–F bond dissociation energy (485.3 kJ/mol versus 414.2 kJ/mol for C–H) underlies this stability difference.

Metabolic Stability Oxidative Metabolism In Vitro ADME

Validated Synthetic Utility as a Direct Precursor to Anti-Tubercular Nitroimidazooxazine Clinical Candidates

The target compound has been explicitly used as a starting material for the synthesis of 5-(bromomethyl)-2-[4-(trifluoromethoxy)phenyl]pyrimidine, which is a key intermediate in the preparation of nitroimidazooxazine derivatives claimed in US Patent US20120028973A1 for anti-tubercular therapy [1]. This established synthetic route in a granted patent provides procurement confidence that the building block is not merely a theoretical structure but has demonstrated utility in a drug-discovery program aimed at Mycobacterium tuberculosis.

Anti-Tubercular Nitroimidazooxazine Synthetic Intermediate

Priority Application Scenarios for 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid Based on Quantitative Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Lead Optimization Requiring High Lipophilicity

When a medicinal chemistry program targeting an intracellular CNS kinase requires a pyrimidine-5-carboxylic acid scaffold with maximal lipophilicity for blood-brain barrier penetration, the OCF₃ substituent provides a measurable Hansch π advantage of +0.16 over the commonly used CF₃ analog [1]. This translates into a predicted logP increase that can be the difference between CNS exposure and exclusion, without the metabolic instability penalty of an alkyl chain extension.

Structure-Activity Relationship Studies Probing Electronic Effects on Pyrimidine-Based Enzyme Inhibitors

The sign reversal in Hammett σₚ between OCF₃ (+0.35) and OCH₃ (–0.27) makes this building block essential for SAR studies designed to distinguish electronic from steric contributions to target binding [1]. Procurement of the OCF₃ analog enables exploration of electron-deficient aryl space that is inaccessible with the electron-rich methoxy variant, providing a different quadrant of the Craig plot for lead optimization.

Metabolic Stability-Driven Building Block Selection for Oral Drug Candidates

For projects where in vitro microsomal stability data reveal rapid O-dealkylation of methoxy-containing leads, switching to the OCF₃ analog eliminates the metabolically labile C–H bonds, replacing them with high-energy C–F bonds (BDE 485.3 vs. 414.2 kJ/mol) and electronically deactivating the ether oxygen toward CYP450 oxidation [1]. This substitution strategy is widely validated across multiple drug discovery programs.

Anti-Tubercular Drug Discovery Leveraging the Nitroimidazooxazine Chemical Series

Research groups pursuing novel nitroimidazooxazine-based anti-tubercular agents should prioritize this specific building block because it is the documented precursor to the 5-(bromomethyl)pyrimidine intermediate used in the granted US patent US20120028973A1 [1]. Procuring the exact compound used in the patent synthetic scheme ensures fidelity to the published route and avoids the risk of introducing undetected regioisomeric impurities that could compromise biological assay reproducibility.

Quote Request

Request a Quote for 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.